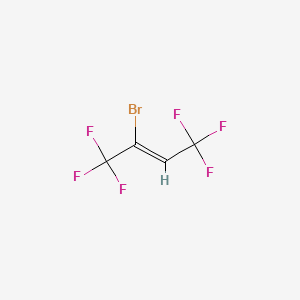

2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene

Description

Molecular Formula: C₄HBrF₆

Average Molecular Mass: 242.944 g/mol

CAS Registry Number: 400-41-9

Structure: A brominated, fluorinated alkene with a double bond at position 2. The molecule features six fluorine atoms (three at each terminal carbon) and a bromine atom at the central double-bonded carbon .

Its stereochemistry (double-bond configuration) and halogen content differentiate it from non-brominated fluorinated alkenes, such as hydrofluoroolefins (HFOs) like HFO-1336mzz isomers .

Properties

IUPAC Name |

(Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF6/c5-2(4(9,10)11)1-3(6,7)8/h1H/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWYRKGFPCBMHX-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\Br)\C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20591-32-6, 400-41-9 | |

| Record name | (E)-2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020591326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 400-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Properties and Characteristics

- Molecular Formula : C₄HBrF₆

- Molecular Weight : 242.95 g/mol

- Boiling Point : 55 °C

- Global Warming Potential (GWP) : 2 (compared to carbon dioxide = 1)

- Ozone Depletion Potential (ODP) : 0 (environmentally friendly)

Organic Synthesis

2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene serves as a valuable reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules. The compound's labile carbon–carbon double bond facilitates various chemical reactions, including substitution and elimination reactions.

Biochemical Studies

In biochemical research, this compound is utilized to study the effects of halogenated compounds on biological systems. Its reactivity can help elucidate mechanisms of action in biological pathways and the impact of halogenation on molecular behavior.

Pharmaceutical Development

The compound has potential applications in pharmaceutical chemistry due to its bromine content. It can be involved in the synthesis of novel drug candidates where bromine plays a critical role in biological activity or pharmacokinetics.

Industrial Applications

This compound is being explored for use as a refrigerant and working fluid in organic Rankine cycles. Its low GWP and ODP make it an environmentally friendly alternative to traditional refrigerants.

Case Study 1: Use in Organic Synthesis

A study demonstrated the utility of this compound as a reagent in synthesizing fluorinated compounds. The compound was reacted with various nucleophiles to yield products with enhanced stability and desirable properties for further applications in materials science.

Case Study 2: Environmental Impact Assessment

Research assessed the environmental impact of using this compound as a refrigerant compared to traditional hydrofluorocarbons. The findings highlighted its significantly lower GWP and zero ODP as critical factors for its adoption in industries aiming for sustainability.

Case Study 3: Pharmacological Research

In pharmacological studies, researchers utilized this compound to investigate its effects on cellular processes. The results indicated that halogenation could modulate the activity of certain enzymes involved in drug metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrofluoroolefins (HFOs): HFO-1336mzz(E) and HFO-1336mzz(Z)

These isomers of 1,1,1,4,4,4-hexafluoro-2-butene lack bromine but share a similar fluorinated backbone.

Key Differences :

- Bromine vs. Hydrogen: The bromine atom in 2-bromo-hexafluoro-2-butene increases its molecular weight and alters reactivity (e.g., susceptibility to nucleophilic substitution) compared to non-brominated HFOs .

- Environmental Impact : HFO-1336mzz isomers are designed as low-GWP alternatives to hydrofluorocarbons (HFCs), with GWPs significantly lower than traditional refrigerants. The brominated compound’s environmental impact is less studied but likely has a higher GWP due to bromine’s infrared absorption .

- Thermal Properties : The cis-HFO-1336mzz(Z) isomer has been studied for its thermal conductivity (0.073 W/m·K at 25°C), making it suitable for heat transfer applications, whereas the brominated analog’s thermal properties remain uncharacterized .

Other Brominated Fluorinated Alkenes

4-Bromo-3,3,4,4-tetrafluoro-1-butene (CAS 74398-72-4)

- Molecular Formula : C₄H₃BrF₄

- Key Differences: Reduced fluorine content (four vs. six fluorine atoms) and a different bromine position. This compound is polymerized with other fluorinated monomers, suggesting applications in materials science rather than refrigeration .

(E)-4-Bromo-1-chloro-2-methyl-2-butene (CAS 114506-04-6)

- Key Differences: Incorporates chlorine and methyl groups, altering steric and electronic properties.

Stereoisomeric Considerations

The synthesis of E- and Z- isomers of hexafluoro-2-butene (e.g., via hydrogenation of hexafluoro-2-butyne) highlights the importance of stereochemistry in fluorinated compounds . For the brominated analog, the double-bond configuration may influence reactivity in cycloaddition or polymerization reactions, though specific studies are lacking in the provided evidence.

Research and Industrial Relevance

- Synthetic Utility: The bromine atom in 2-bromo-hexafluoro-2-butene could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), offering pathways to novel fluorinated polymers or pharmaceuticals .

- Safety : Safety data for cis-HFO-1336mzz(Z) emphasize standard precautions for fluorinated gases (e.g., ventilation, leak prevention), while brominated analogs may require additional handling due to toxicity risks .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene, and how should data be interpreted?

- Answer : Use IR spectroscopy to identify functional groups (e.g., C-F, C-Br stretches) and electron ionization mass spectrometry (EI-MS) for molecular weight and fragmentation patterns. For IR, prepare samples in inert solvents like CCl4 or CS2 to avoid solvent interference . In EI-MS, observe characteristic fragments such as [M-Br]+ and [M-CF3]+ ions. For example, a related compound (2-chloro-1,1,1,4,4,4-hexafluoro-2-butene) shows a base peak at m/z 198.494 (molecular ion) and fragments at m/z 133 (loss of Cl) and m/z 69 (CF3+) .

Q. What synthetic routes are feasible for preparing this compound in laboratory settings?

- Answer : A common method involves halogen exchange or radical bromination of fluorinated precursors. For instance, substituting chlorine with bromine in 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene (CAS 400-44-2) using HBr or Br2 under controlled conditions . Monitor reaction progress via GC-MS to avoid over-bromination.

Q. How does the compound’s stability vary under different storage conditions?

- Answer : Store at 0–6°C in airtight containers to prevent hydrolysis or decomposition. Avoid exposure to moisture or light, as C-Br bonds are susceptible to photolytic cleavage. Stability tests using NMR or FTIR over 30 days can confirm degradation thresholds .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

- Answer : Apply Taguchi orthogonal arrays to test variables (temperature, catalyst loading, solvent ratio). For example, a 3-factor, 3-level design (L9 array) can identify optimal conditions for bromination efficiency. Analyze results via ANOVA to prioritize significant factors (e.g., temperature > solvent ratio) .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

- Answer : Use density functional theory (DFT) to model transition states and activation energies. For example, calculate bond dissociation energies (BDEs) of C-Br (~65 kcal/mol) and C-F (~116 kcal/mol) to predict selectivity in Suzuki-Miyaura couplings. COMSOL Multiphysics simulations can further validate kinetic models .

Q. How do steric and electronic effects influence regioselectivity in electrophilic additions involving this compound?

- Answer : The electron-withdrawing CF3 groups and bulky Br atom create steric hindrance, directing electrophiles to the less substituted double-bond position. Use Hammett substituent constants (σmeta for CF3 = 0.43) to quantify electronic effects. Experimental validation via NMR kinetics (e.g., monitoring HBr addition) confirms regiochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.